3,6-dimethyl 2-cyclopropaneamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Description
This compound belongs to the thieno[2,3-c]pyridine class, characterized by a fused thiophene-pyridine core. Its structure includes:
- Methyl ester groups at positions 3 and 6: Enhances metabolic stability compared to bulkier esters.
Its design likely optimizes solubility and target binding, common in medicinal chemistry for central nervous system or antimicrobial applications.
Properties
IUPAC Name |
dimethyl 2-(cyclopropanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-21-14(19)11-9-5-6-17(15(20)22-2)7-10(9)23-13(11)16-12(18)8-3-4-8/h8H,3-7H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUDEZBPQRMRLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-c]pyridine derivatives typically involves the cyclization of thiophene-2-carboxamides with various reagents. One common method includes heating thiophene-2-carboxamides in formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene .
Industrial Production Methods
Industrial production methods for thieno[2,3-c]pyridine derivatives often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,6-dimethyl 2-cyclopropaneamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3,6-dimethyl 2-cyclopropaneamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of kinase enzymes. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts various signaling pathways involved in cell growth and proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Substituent Variations at Positions 3 and 6
The ester groups at positions 3 and 6 significantly influence physicochemical properties:
Key Observations :
Substituent Variations at Position 2
The substituent at position 2 modulates electronic and steric effects:
Biological Activity
Structure
The chemical structure of the compound can be represented by the following components:
- Thieno[2,3-c]pyridine core : This bicyclic structure is known for various biological activities.
- Dicarboxylate groups : These functional groups are often involved in interactions with biological targets.
- Cyclopropaneamido moiety : This group may influence the compound's interaction with proteins and enzymes.
Molecular Formula
- Molecular Formula : C₁₄H₁₅N₃O₄S
- Molecular Weight : 307.35 g/mol
Anticancer Activity
Recent studies have indicated that thieno[2,3-c]pyridine derivatives exhibit significant anticancer properties. For instance:
- A study demonstrated that related compounds showed cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism of action often involves the inhibition of tubulin polymerization, leading to apoptosis in rapidly dividing cells .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Enzyme inhibition is a common mechanism for many therapeutic agents:
- Compounds with similar structures have been reported to inhibit enzymes involved in cancer progression and cell proliferation. This suggests that 3,6-dimethyl 2-cyclopropaneamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate could potentially disrupt metabolic pathways critical for tumor growth.
Antimicrobial Activity
There is emerging evidence that thieno derivatives possess antimicrobial properties:
- Some studies have shown that thieno[2,3-c]pyridine derivatives exhibit activity against various bacterial strains, indicating potential use in treating infections .
Case Studies and Experimental Data
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Cytotoxicity Studies :
- In vitro studies revealed that the compound exhibited a dose-dependent cytotoxic effect on cancer cell lines. The IC50 values were determined to assess potency.
- Comparative analysis with established chemotherapeutics showed that while some derivatives were less potent than traditional agents like cisplatin, they displayed unique mechanisms of action that warrant further investigation.
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Mechanistic Studies :
- Mechanistic studies using fluorescence microscopy indicated that the compound localizes to the perinuclear region in cancer cells, suggesting a targeted mechanism of action involving cellular components critical for survival and proliferation.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
